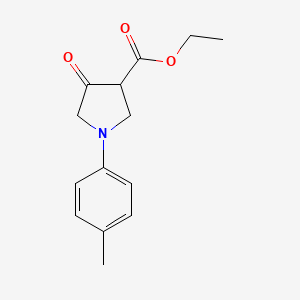

Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate

Description

Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate is a pyrrolidine-based heterocyclic compound featuring a 4-methylphenyl substituent at the 1-position and an ester group at the 3-position. Pyrrolidine derivatives are widely explored in medicinal and synthetic chemistry for their conformational flexibility and bioactivity, making this compound a candidate for further pharmacological or materials science research.

Properties

IUPAC Name |

ethyl 1-(4-methylphenyl)-4-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-18-14(17)12-8-15(9-13(12)16)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJODNBVNVAISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398765 | |

| Record name | Ethyl 1-(4-methylphenyl)-4-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745043-75-8 | |

| Record name | Ethyl 1-(4-methylphenyl)-4-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate typically involves the reaction of ethyl 4-oxo-3-pyrrolidinecarboxylate with 4-methylphenyl derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the carboxylate, followed by the addition of the 4-methylphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate has shown potential in the development of therapeutic agents due to its biological activities. Notably, compounds structurally similar to it have been investigated for their efficacy in treating various conditions:

- Neurological Disorders : Research indicates that pyrrolidine derivatives can be effective in treating epilepsy and other neurological disorders. For instance, analogs of this compound have been explored for their anticonvulsant properties .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

The biological activities attributed to this compound include:

- Antimicrobial Properties : Compounds similar to this one have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong potential for use as antimicrobial agents .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.0048 mg/mL |

Synthetic Chemistry

The synthesis of this compound typically involves multiple steps that include the formation of the pyrrolidine ring and subsequent functionalization to introduce the methylphenyl substituent and carbonyl group. Its synthesis is relevant for producing other complex organic molecules .

Case Studies

Several studies have explored the applications of this compound:

- Antimicrobial Study : A comparative study on halogenated phenolic compounds revealed that this compound exhibited potent antibacterial activity comparable to established antibiotics, highlighting its potential as a therapeutic agent in infectious diseases .

- Inflammation Model : In animal models, administration of this compound resulted in a significant reduction in inflammation markers, suggesting its utility in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Ring System Variations: The target compound’s pyrrolidine ring (5-membered) contrasts with piperidine derivatives (6-membered) like Ethyl 4-oxo-1-piperidinecarboxylate. Bicyclic analogs (e.g., pyrazolo-pyridine in ) introduce rigidity, which may improve binding affinity in biological targets .

Substituent Effects :

- The 4-methylphenyl group in the target compound offers moderate steric bulk and lipophilicity compared to the benzyl group in Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. Benzyl substituents may enhance π-π stacking in crystal lattices, as seen in crystallographic studies of related hydrates .

- Methoxy groups (e.g., in ) increase electron-donating capacity, altering reactivity in electrophilic substitutions .

Functional Group Influence :

- The ketone at the 4-position is conserved across analogs, suggesting its role in hydrogen bonding or metabolic stability.

- Hydroxy groups (e.g., in ’s hydrate) facilitate intermolecular hydrogen bonding, impacting solubility and melting behavior .

Synthetic and Industrial Relevance :

- Ethyl esters (common in all compounds) are frequently used as protecting groups or prodrugs due to their hydrolytic stability under basic conditions.

- Compounds with high structural similarity (e.g., 0.98 in ) may share synthetic pathways or biological targets, warranting comparative bioactivity studies .

Biological Activity

Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate is a compound notable for its unique structural features, which include a pyrrolidine ring and an ester functional group. With a molecular formula of CHNO and a molar mass of approximately 247.29 g/mol, this compound has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a 4-methylphenyl substituent on the pyrrolidine ring, which influences its chemical reactivity and biological properties. The presence of the carbonyl group at the 4-position enhances its potential for various interactions within biological systems.

Structural Formula

Chemical Structure

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activities. For instance, derivatives of pyrrolidine have been shown to possess antibacterial properties against various pathogens. A study highlighted that certain pyrrolidine derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

Compounds related to this compound also exhibit anti-inflammatory properties. A comparative analysis of similar compounds revealed that they could reduce inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .

Case Studies

- Antimicrobial Activity Study : A study published in a peer-reviewed journal tested several pyrrolidine derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.

- Anti-inflammatory Research : In another study focusing on the anti-inflammatory effects of pyrrolidine derivatives, this compound was shown to significantly decrease the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its therapeutic potential in inflammatory conditions.

Comparative Analysis with Similar Compounds

The following table summarizes some similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylic acid | Contains a dihydropyridine structure | Exhibits distinct crystal growth behavior |

| tert-butyl (5R)-2-(4-aminophenyl)methyl]-5-[tert-butyl(dimethyl)silyl]oxy-pyrrolidine-1-carboxylate | Substituted pyrrolidine with amino group | Potential use in beta adrenergic receptor modulation |

| 2-Oxo-1-pyrrolidine derivatives | General class of pyrrolidines | Broad range of biological activities including anti-inflammatory effects |

The uniqueness of this compound lies in its specific substitution pattern and resultant biological properties, setting it apart from these similar compounds.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interact with specific receptors or enzymes involved in inflammation and microbial resistance pathways.

Potential Targets

- Enzymatic Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : The compound could modulate cytokine production, thus influencing inflammatory responses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate?

- Methodology : Multi-component reactions (MCRs) are widely employed for synthesizing pyrrolidinecarboxylate derivatives. For example, a three-component reaction involving aniline derivatives, aldehydes (e.g., 4-methoxybenzaldehyde), and diethyl acetylenedicarboxylate under mild acidic conditions can yield substituted pyrrolidinones . Optimization of stoichiometry and solvent systems (e.g., ethanol or toluene) is critical for achieving high yields. Post-synthesis purification via column chromatography or recrystallization is typically required.

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- Methodology :

- Spectroscopy : H and C NMR are used to confirm the presence of functional groups (e.g., ester carbonyl, aromatic protons). IR spectroscopy identifies key bands such as C=O stretching (~1700 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) determines precise molecular geometry. For example, triclinic crystal systems (space group ) with unit cell parameters , , and have been reported for structurally related pyrrolidinecarboxylates . Refinement using SHELXL ensures accurate bond-length and angle calculations .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodology : Refer to Safety Data Sheets (SDS) for hazard identification. While specific toxicity data for this compound may be limited, related pyrrolidine derivatives often require:

- Use of personal protective equipment (PPE) including nitrile gloves and lab coats.

- Proper ventilation to avoid inhalation of fine particles.

- Storage in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data across different studies?

- Methodology : Discrepancies in unit cell parameters or space group assignments may arise from polymorphism or solvent inclusion. Strategies include:

- Re-refinement of raw diffraction data using modern software (e.g., SHELX or OLEX2) to validate initial interpretations .

- Comparative analysis of hydrogen-bonding networks and packing motifs to identify solvent/water molecules in the crystal lattice .

Q. What computational approaches aid in predicting the compound’s reactivity and stability?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites of nucleophilic/electrophilic attack. Molecular docking studies can assess potential biological interactions, though experimental validation via kinetic assays is necessary .

Q. How can multi-step synthesis routes be optimized to improve yield and purity?

- Methodology :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling reactions in heterocyclic intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while microwave-assisted synthesis reduces reaction time .

- In-line Analytics : Use of HPLC-MS monitors intermediate formation, enabling real-time adjustments to reaction conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Methodology :

- NMR Assignments : Compare experimental H NMR shifts with computed values (e.g., using ACD/Labs or MestReNova). Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .

- XRD Validation : Cross-check experimental bond lengths/angles with Cambridge Structural Database (CSD) entries for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.